molecular formula CH2BClF3K B1422162 Potassium chloromethyltrifluoroborate CAS No. 1279123-64-6

Potassium chloromethyltrifluoroborate

Cat. No.: B1422162
CAS No.: 1279123-64-6
M. Wt: 156.39 g/mol
InChI Key: LDOWKRWAPHPRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium chloromethyltrifluoroborate is a type of organoboron reagent . Organoboron reagents are a special class of compounds that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Synthesis Analysis

The synthesis of organotrifluoroborate salts, including this compound, has been studied extensively . A wide range of trifluoroborates can be rapidly, simply, and safely prepared from MF (M=K, Cs), RCO2H, and a boronic acid/ester in regular glassware . The use of L - (+)-tartaric acid as an alkali-metal sponge is key and allows isolation of RBF3M by a simple stir/filter/evaporate sequence .


Molecular Structure Analysis

The molecular formula of this compound is CH2BClF3K . The molecular weight is 156.39 g/mol . The InChIKey is LDOWKRWAPHPRAP-UHFFFAOYSA-N . The Canonical SMILES is B-(F)(F)F. [K+] .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 156.39 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 0 . The Exact Mass is 155.9527239 g/mol . The Monoisotopic Mass is 155.9527239 g/mol . The Topological Polar Surface Area is 0 Ų . The Heavy Atom Count is 7 . The Formal Charge is 0 . The Complexity is 44.7 .

Scientific Research Applications

Cross-Coupling Reactions

Potassium chloromethyltrifluoroborate is prominently utilized in Suzuki-Miyaura cross-coupling reactions. It serves as a stable and efficient reactant in the palladium-catalyzed cross-coupling with aryl halides, leading to the synthesis of various organic compounds. This application is significant in combinatorial chemistry due to the stability and indefinite storability of potassium alkynyltrifluoroborates, a class to which this compound belongs (Molander et al., 2002).

Synthesis of Functionalized Organotrifluoroborates

This compound is instrumental in synthesizing various functionalized organotrifluoroborates. These organotrifluoroborates are derived through nucleophilic substitution of the halide in potassium halomethyltrifluoroborates, which is an innovative synthetic method (Molander & Ham, 2006).

Mannich Type Reactions

This compound is used in Lewis acid-promoted Mannich type reactions. It reacts with α,α-dichlorinated aldimines to form a new class of functionalized propargylamines and allylamines. This usage is notable in the context of the modified Petasis reaction (Stas & Tehrani, 2007).

Role in CO2 Transport and Separation

This compound also finds application in CO2 transport and separation. When incorporated into poly (ether-block-amide), it enhances CO2 separation performance. This application is crucial in environmental management and industrial processes (Lee & Kang, 2021).

Copper-Catalyzed Reactions

In copper-catalyzed reactions, this compound is employed in oxidative Heck-type reactions with vinyl arenes. This showcases its versatility in various catalytic processes (Liwosz & Chemler, 2013).

Allylboration Reactions

The compound is used in mild double allylboration reactions of nitriles and acid anhydrides to form bis-allyl amines and esters. This demonstrates its role in forming complex organic structures (Ramadhar et al., 2013).

Safety and Hazards

Potassium chloromethyltrifluoroborate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Mechanism of Action

Mode of Action

Potassium chloromethyltrifluoroborate is known for its role in coupling reactions . It has been used in modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation . It also plays a significant role in Suzuki-Miyaura cross-coupling reactions of alkylboronic acid derivatives or alkyltrifluoroborates with aryl, alkenyl, or alkyl halides and triflates .

Biochemical Pathways

It has been incorporated into a number of diverse applications, including as precursors for difluoroboranes and intermediates for synthetic pathways .

Pharmacokinetics

, which suggests that it may have favorable pharmacokinetic properties.

Result of Action

The result of this compound’s action is the formation of new chemical bonds through coupling reactions . This has led to its use in the synthesis of a wide range of chemical compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. , suggesting that it is relatively resistant to environmental changes.

Biochemical Analysis

Cellular Effects

The cellular effects of Potassium chloromethyltrifluoroborate are not well-studied. Potassium ions are critical for many cellular processes, including nerve signal function, muscle contraction, regulation of heartbeat and blood pressure, and movement of nutrients into cells .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known to participate in synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation

Properties

IUPAC Name

potassium;chloromethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2BClF3.K/c3-1-2(4,5)6;/h1H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOWKRWAPHPRAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2BClF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.